Vonoprazan Impurity 1

CAS No.: 881732-90-7

Cat. No.: VC2845970

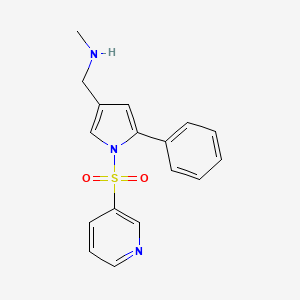

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881732-90-7 |

|---|---|

| Molecular Formula | C17H17N3O2S |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine |

| Standard InChI | InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 |

| Standard InChI Key | YJHAQNMEDLAMGO-UHFFFAOYSA-N |

| SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |

| Canonical SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Physicochemical Properties

Physical Parameters

Vonoprazan Impurity 1 exhibits specific physicochemical characteristics that are important for its identification and separation from the active pharmaceutical ingredient. The detailed physical properties are summarized in Table 1.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 327.4 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 1.9 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 327.10414797 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 72.4 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 23 | Computed by PubChem |

| Complexity | 471 | Computed by Cactvs 3.4.8.18 |

The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 1.9, indicating a balance between hydrophilic and lipophilic properties . This characteristic influences its chromatographic behavior during separation from vonoprazan and other process-related impurities. The topological polar surface area of 72.4 Ų further characterizes its potential for intermolecular interactions and chromatographic retention .

Structural Identifiers

For unambiguous identification, several standardized structural identifiers are associated with Vonoprazan Impurity 1, as presented in Table 2.

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16 |

| InChIKey | YJHAQNMEDLAMGO-UHFFFAOYSA-N |

| SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |

These identifiers serve as digital fingerprints that enable precise identification of the compound across different chemical databases and analytical systems .

Analytical Characterization

Chromatographic Detection

High-performance liquid chromatography (HPLC) represents the primary analytical technique for the detection and quantification of Vonoprazan Impurity 1 in pharmaceutical preparations . The impurity was identified during HPLC analysis of vonoprazan fumarate, revealing its presence among six process-related impurities . The analytical method was specifically optimized to achieve effective separation of all impurities, allowing for their selective detection and quantification . This optimization is crucial for routine quality control analysis of vonoprazan fumarate and stability studies.

Spectroscopic Identification

The structural confirmation of Vonoprazan Impurity 1 involves complementary spectroscopic techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) provides the initial identification through molecular weight determination and fragmentation patterns . Further structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which offer detailed information about atomic connectivity and functional group characteristics . These spectroscopic methods collectively provide comprehensive structural verification essential for regulatory documentation and quality control protocols.

Formation Mechanisms

Synthetic Origins

Vonoprazan Impurity 1 emerges during the synthetic pathway of vonoprazan fumarate, primarily due to specific reaction conditions or the presence of precursor contaminants . Understanding its formation is critical for implementing effective control strategies during pharmaceutical manufacturing. The formation mechanism likely involves intermediates in the synthesis of the pyrrole core structure of vonoprazan, where side reactions or incomplete transformations lead to the formation of this impurity .

Process-Related Factors

Several manufacturing factors may influence the formation of Vonoprazan Impurity 1, including reaction temperature, catalyst activity, reagent purity, and reaction time . Control of these parameters is essential for minimizing impurity formation during large-scale production. The identification of this impurity has contributed to improved understanding of the vonoprazan synthetic pathway and the development of optimized manufacturing processes that reduce impurity levels.

Regulatory and Quality Control Significance

Analytical Method Validation

The analytical method for Vonoprazan Impurity 1 quantification requires thorough validation according to international guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness . These validation criteria ensure that the method consistently provides reliable results for quality control purposes. The implementation of validated methods for impurity analysis is a critical component of pharmaceutical quality assurance systems, supporting batch release decisions and stability assessments.

Comparison with Other Vonoprazan Impurities

Analytical Differentiation

The HPLC method developed for vonoprazan impurity analysis demonstrates sufficient resolution to separate Vonoprazan Impurity 1 from other related substances . This separation capability is crucial for accurate quantification and monitoring during manufacturing and stability studies. The retention behavior of each impurity depends on its structural features and physicochemical properties, allowing for selective detection and quantification.

Current Research Directions

Analytical Method Advancements

Recent research has focused on developing more sensitive and selective analytical methods for nitrosamine impurities in vonoprazan, which represents a different class of impurities compared to Vonoprazan Impurity 1 . The emergence of LC-ESI-MS/MS methods for N-nitroso vonoprazan (NVP) detection highlights the ongoing advancement in pharmaceutical impurity analysis technologies . Although these methods target different impurity classes, they exemplify the continuous evolution of analytical approaches in pharmaceutical quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume